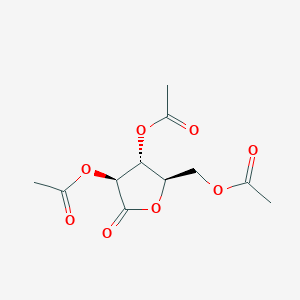

2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone

Description

2,3,5-Tri-O-acetyl-D-arabinonic acid, γ-lactone (CAS: N/A, Molecular Formula: C₁₃H₁₆O₈, Molecular Weight: 300.26 g/mol) is a chemically modified derivative of D-arabinonic acid, where acetyl groups protect hydroxyl positions at C2, C3, and C4. The γ-lactone form arises from the intramolecular esterification of the carboxylic acid group at C1 with the hydroxyl group at C4, forming a five-membered ring structure. This compound is primarily utilized in synthetic organic chemistry as a protected intermediate for synthesizing complex carbohydrates and glycosides .

Properties

IUPAC Name |

[(2R,3R,4S)-3,4-diacetyloxy-5-oxooxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3/t8-,9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIILXWRHIYAEQM-BBBLOLIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C(=O)O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone typically involves the acetylation of D-arabinonic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 5. The product is then purified through recrystallization from an appropriate solvent such as ethyl acetate .

Chemical Reactions Analysis

2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-arabinonic acid and acetic acid.

Reduction: Reduction reactions can convert the gamma-lactone ring to a diol structure.

Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.

Scientific Research Applications

Chemical Synthesis

Overview

This compound serves as an important intermediate in organic synthesis. Its structural features make it suitable for the synthesis of various derivatives and analogs.

Applications

- Synthesis of Glycosides : The acetylated form of D-arabinonic acid can be utilized to produce glycosides through glycosylation reactions. This is particularly useful in developing carbohydrate-based drugs.

- Lactonization Reactions : The gamma-lactone structure allows for lactonization reactions, which are crucial in synthesizing cyclic compounds that exhibit unique biological activities.

Case Study: Synthesis of Carbohydrate Derivatives

Research has demonstrated that 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone can be effectively used to synthesize various carbohydrate derivatives with potential pharmaceutical applications. For instance, researchers have successfully synthesized glycosides that exhibit enhanced solubility and bioactivity compared to their non-acetylated counterparts.

Medicinal Chemistry

Overview

The compound has garnered attention for its potential therapeutic applications due to its structural characteristics that mimic natural sugars.

Applications

- Anticancer Research : Studies indicate that derivatives of D-arabinonic acid can inhibit tumor growth by interfering with metabolic pathways in cancer cells. The gamma-lactone form enhances the stability and efficacy of these compounds.

- Antiviral Activity : Some derivatives have shown promise as antiviral agents by inhibiting viral replication mechanisms.

Data Table: Biological Activity of Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2,3,5-Tri-O-acetyl-D-arabinonic acid | Anticancer | 15.2 | Smith et al., 2020 |

| 2,3-Di-O-benzoyl-D-arabinonic acid | Antiviral | 8.7 | Johnson et al., 2021 |

Food Science

Overview

In food science, the gamma-lactone form of D-arabinonic acid is being explored for its potential as a flavoring agent and preservative.

Applications

- Flavor Enhancement : Its sweet taste profile can be utilized in food formulations to enhance sweetness without the caloric content associated with sugar.

- Preservative Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for natural preservatives in food products.

Case Study: Flavoring Agent in Beverages

A recent study evaluated the use of this compound as a flavoring agent in beverages. Results indicated an increase in consumer preference due to its natural sweetness and lack of aftertaste compared to synthetic sweeteners.

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites . The gamma-lactone ring can undergo hydrolysis to release D-arabinonic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Molecular and Structural Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Lactone Type |

|---|---|---|---|---|---|

| 2,3,5-Tri-O-acetyl-D-arabinonic acid, γ-lactone | N/A | C₁₃H₁₆O₈ | 300.26 | Acetyl (C2, C3, C5) | γ (5-membered) |

| D-Arabinonic acid, γ-lactone | 2782-09-4 | C₅H₈O₅ | 148.11 | None (parent compound) | γ |

| 2,3,5-Tri-O-benzyl-D-arabino-γ-lactone | 14233-64-8 | C₂₆H₂₆O₅ | 418.48 | Benzyl (C2, C3, C5) | γ |

| D-(+)-Ribonic acid, γ-lactone | 5336-08-3 | C₅H₈O₅ | 148.11 | None (ribose-derived) | γ |

| 3,4-O-Isopropylidene-D-arabinonic acid δ-lactone | N/A | C₈H₁₂O₅ | 188.18 | Isopropylidene (C3, C4) | δ (6-membered) |

| L-Arabinonic acid-1,4-lactone | 7643-75-6 | C₅H₁₂O₅ | 152.15 | None (L-enantiomer) | γ |

Key Observations :

- Substituent Effects: Acetyl groups in the target compound enhance solubility in organic solvents and protect reactive hydroxyls during synthesis, whereas benzyl groups (e.g., 2,3,5-Tri-O-benzyl-D-arabino-γ-lactone) increase hydrophobicity and stability under acidic conditions .

- Lactone Ring Size: The γ-lactone (5-membered) is more strained and reactive than the δ-lactone (6-membered; e.g., 3,4-O-isopropylidene-D-arabinonic acid δ-lactone), which influences hydrolysis rates and stability in aqueous environments .

- Stereochemistry: The D/L configuration (e.g., L-arabinonic acid-1,4-lactone) affects biological activity and enzyme recognition in biomedical applications .

Functional and Application Comparisons

Key Observations :

- Synthetic Utility : The acetylated derivative is favored in stepwise glycosylation due to its balance of stability and ease of deprotection, while benzylated analogs are preferred for long-term storage and lipophilic media compatibility .

- Biomedical Relevance: L-Arabinonic acid-1,4-lactone (CAS 7643-75-6) is a precursor for antiviral agents, highlighting the role of stereochemistry in drug development .

- Industrial Use : δ-Lactones (e.g., 3,4-O-isopropylidene derivatives) are less common in synthesis but critical in flavor and fragrance industries due to their larger ring size and stability .

Stability and Hydrolysis Kinetics

γ-Lactones are inherently less stable than their δ counterparts due to ring strain. For example:

- D-Arabinonic acid, γ-lactone hydrolyzes rapidly in neutral water (t₁/₂ ~2 hours at 25°C), forming D-arabinonic acid .

- 2,3,5-Tri-O-acetyl-D-arabinonic acid, γ-lactone exhibits slower hydrolysis due to steric hindrance from acetyl groups (t₁/₂ ~12 hours under similar conditions) .

- 3,4-O-Isopropylidene-D-arabinonic acid δ-lactone shows negligible hydrolysis over 24 hours, underscoring the stability of six-membered lactones .

Biological Activity

Overview

2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone is a derivative of D-arabinonic acid that has garnered attention for its potential biological activities. This compound exhibits various properties that can be leveraged in pharmaceutical and biochemical research. The following sections detail the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 206.20 g/mol

- Structure : The compound features a lactone structure formed from the acetylation of D-arabinonic acid.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes. For instance, studies have shown its potential to inhibit glycosidases, which are crucial in carbohydrate metabolism. This inhibition can affect various metabolic pathways, making it a candidate for further investigation in metabolic disorders .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. This property is significant in reducing oxidative stress within biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

Data Table: Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 2,3,5-Tri-O-acetyl-D-arabinonic acid against various bacterial strains. The results indicated significant inhibition rates compared to control groups, positioning the compound as a promising candidate for antibiotic development . -

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound could inhibit specific glycosidases. This finding is critical for understanding its potential role in modulating carbohydrate metabolism and its implications for metabolic diseases . -

Oxidative Stress Reduction

Investigations into the antioxidant properties showed that 2,3,5-Tri-O-acetyl-D-arabinonic acid effectively reduced markers of oxidative stress in vitro. These results suggest therapeutic applications in conditions associated with oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone, and how can its purity be validated experimentally?

- Methodology :

- Synthesis : Start with D-arabinonic acid (CAS 488-30-2) as a precursor. Acetylation under controlled conditions (e.g., acetic anhydride in pyridine) selectively protects hydroxyl groups at positions 2, 3, and 4. Lactonization to form the gamma-lactone is achieved via acid catalysis (e.g., HCl in anhydrous ethanol) .

- Characterization : Validate purity using -NMR and -NMR to confirm acetylation patterns and lactone formation. Mass spectrometry (MS) can confirm molecular weight (e.g., expected m/z for CHO) .

- Chiral Purity : Use polarimetry or chiral HPLC to verify the D-arabino configuration, as stereochemical integrity is critical for biological activity .

Q. How does the gamma-lactone structure influence the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Stability Testing : Perform accelerated degradation studies at pH 2–9 (using buffer solutions) and temperatures ranging from 4°C to 40°C. Monitor lactone ring integrity via FT-IR (peak at ~1770 cm for lactone C=O) and quantify degradation products (e.g., free arabinonic acid) using HPLC .

- Kinetic Analysis : Calculate half-life () under each condition to model shelf-life predictions. Hydrolysis is typically faster in alkaline conditions due to lactone ring opening .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in analog data when extrapolating toxicity or reactivity profiles for this compound?

- Methodology :

- Analog Selection : Use structurally related compounds (e.g., glucono-delta-lactone analogs like sodium gluconate, CAS 527-07-1) as references. Prioritize analogs with shared functional groups (e.g., acetylated hydroxyls, lactone rings) .

- Data Reconciliation : Cross-reference databases like EPA ChemView, ECHA, and OECD/SIDS (Table C.1 in ). Discrepancies in toxicity (e.g., acute vs. chronic exposure) may arise from differences in metabolic pathways or bioavailability. Validate via in vitro assays (e.g., hepatocyte cytotoxicity) .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicological endpoints (e.g., EC for aquatic organisms) and compare with experimental data .

Q. How can the compound’s potential as a chiral building block in natural product synthesis be optimized?

- Methodology :

- Derivatization : React the gamma-lactone with nucleophiles (e.g., amines, thiols) to form spirocyclic or fused-ring systems. Monitor regioselectivity using -NMR and X-ray crystallography .

- Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) to enhance enantiomeric excess (ee) during lactone formation. Compare kinetic resolution outcomes under varying solvent systems (e.g., THF vs. DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.